

Spectroscopic Analysis of 4-Methylbenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylbenzotrifluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylbenzotrifluoride** (also known as 4-(trifluoromethyl)toluene), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **4-Methylbenzotrifluoride**. This information is critical for the structural elucidation and purity assessment of the compound.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **4-Methylbenzotrifluoride** is characterized by signals corresponding to the aromatic protons and the methyl group protons.

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Ar-H	7.51	d	8.1	2H, ortho to -CF ₃
Ar-H	7.23	d	7.9	2H, meta to -CF ₃
CH ₃	2.42	s	-	3H, methyl group

Solvent: CDCl₃, Reference: TMS at 0 ppm

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of **4-Methylbenzotrifluoride**, including the characteristic quartet for the trifluoromethyl carbon.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
141.6	s	-	C-CH ₃
129.5	s	-	CH (meta to -CF ₃)
129.3 (q)	q	32.4	C-CF ₃
125.4 (q)	q	3.8	CH (ortho to -CF ₃)
124.2 (q)	q	272.1	-CF ₃
21.3	s	-	-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylbenzotrifluoride** displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Frequency (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H stretch
2960 - 2850	Medium	Aliphatic C-H stretch (methyl)
1620	Medium	Aromatic C=C stretch
1450	Medium	CH ₃ asymmetric bending
1325	Strong	C-F stretch (CF ₃)
1165, 1125	Strong	C-F stretch (CF ₃)
1070	Strong	C-F stretch (CF ₃)
820	Strong	p-disubstituted benzene C-H out-of-plane bend

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the NMR and IR spectra of **4-Methylbenzotrifluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Accurately weigh approximately 10-20 mg of **4-Methylbenzotrifluoride** for ¹H NMR, or 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2.1.2. ¹H NMR Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer

- Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Parameters:
 - Spectral Width: ~16 ppm
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16-32

2.1.3. ^{13}C NMR Spectroscopy

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR Spectrometer
- Solvent: CDCl_3
- Reference: CDCl_3 at 77.16 ppm
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Acquisition Parameters:
 - Spectral Width: ~250 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on sample concentration

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

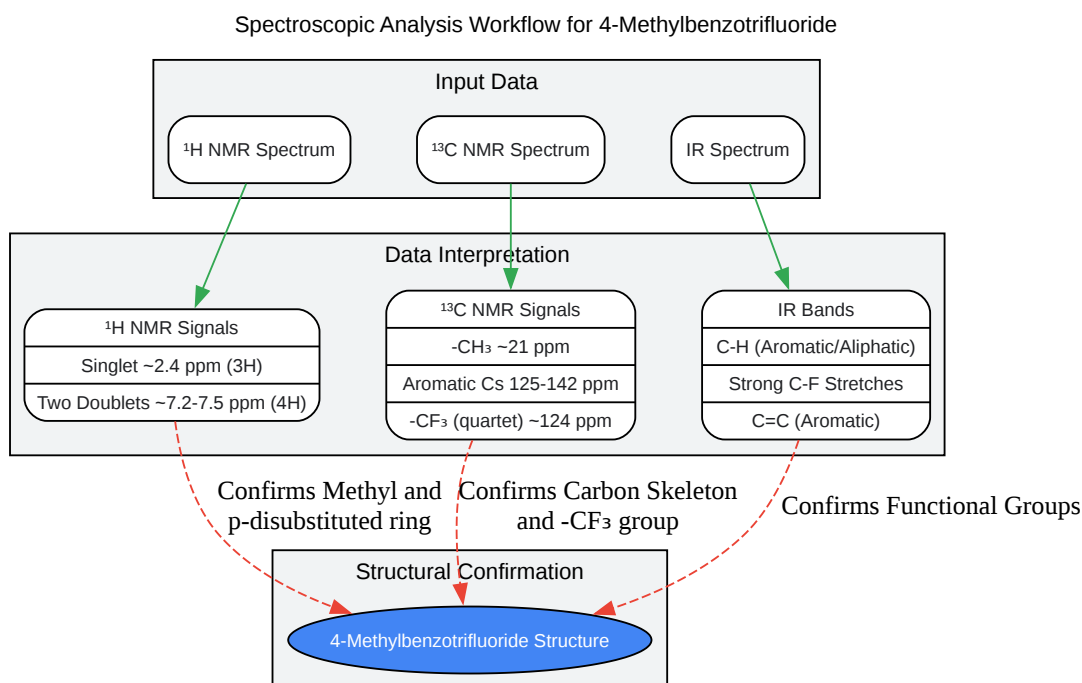
- Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or acetone, and allowing it to dry completely.
- Place a single drop of neat **4-Methylbenzotrifluoride** directly onto the center of the ATR crystal.

2.2.2. Data Acquisition

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Mode: Transmittance or Absorbance
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Procedure:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.
 - After the measurement, thoroughly clean the ATR crystal with a suitable solvent.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of **4-Methylbenzotrifluoride** to confirm its molecular structure.



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Caption: Workflow for structural elucidation of **4-Methylbenzotrifluoride**.

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